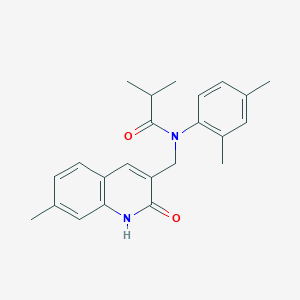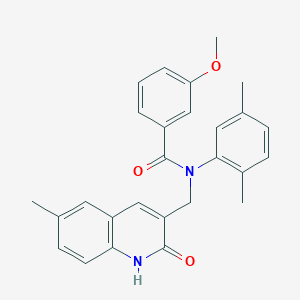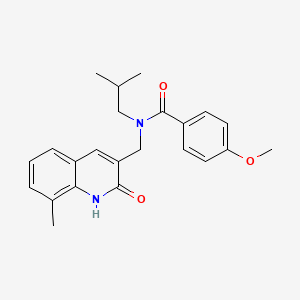![molecular formula C20H23ClN2O4S B7720608 N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide](/img/structure/B7720608.png)
N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide: is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzyl group, a cyclopentylsulfamoyl group, and a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Cyclopentylsulfamoylation: The 4-chlorobenzyl chloride is then reacted with cyclopentylamine to form N-(4-chlorobenzyl)cyclopentylamine.
Phenoxyacetamide Formation: The final step involves the reaction of N-(4-chlorobenzyl)cyclopentylamine with 4-(phenoxy)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound can serve as a lead molecule in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry:
Coatings and Adhesives: The compound’s unique structure can be exploited in the formulation of advanced coatings and adhesives with improved performance characteristics.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenoxyacetamide moiety can interact with hydrophobic pockets in proteins, further modulating their function.
類似化合物との比較
- N-(4-chlorobenzyl)cyclopentanamine
- 4-chlorobenzylamine
- Phenoxyacetamide derivatives
Comparison:
- N-(4-chlorobenzyl)-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide is unique due to the presence of both a sulfonamide and a phenoxyacetamide group, which confer distinct chemical and biological properties.
- N-(4-chlorobenzyl)cyclopentanamine lacks the phenoxyacetamide moiety, making it less versatile in terms of biological activity.
- 4-chlorobenzylamine is a simpler compound with fewer functional groups, limiting its potential applications.
- Phenoxyacetamide derivatives may share some similarities but often lack the sulfonamide group, which is crucial for certain biological interactions.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c21-16-7-5-15(6-8-16)13-22-20(24)14-27-18-9-11-19(12-10-18)28(25,26)23-17-3-1-2-4-17/h5-12,17,23H,1-4,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGULUXDLTUFQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B7720526.png)
![2-Nitro-N-(prop-2-EN-1-YL)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B7720532.png)
![N-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7720536.png)
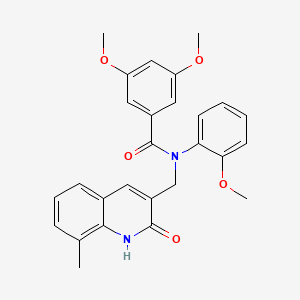
![N-(2,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7720550.png)
![2-(4-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7720561.png)
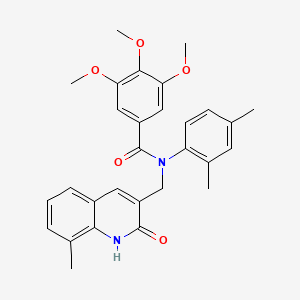

![ethyl 4-[[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]benzoate](/img/structure/B7720589.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B7720605.png)

